molecular formula C5H8Br2O B1357014 1,3-Dibromo-3-methylbutan-2-one CAS No. 1518-06-5

1,3-Dibromo-3-methylbutan-2-one

Cat. No.: B1357014
CAS No.: 1518-06-5
M. Wt: 243.92 g/mol
InChI Key: MWDMECGUJZUHCF-UHFFFAOYSA-N
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Description

1,3-Dibromo-3-methylbutan-2-one is an organic compound with the molecular formula C5H8Br2O. It is a colorless liquid with a molecular weight of 243.93 g/mol. This compound is known for its reactivity due to the presence of two bromine atoms and a ketone group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-3-methylbutan-2-one can be synthesized through the bromination of 3-methylbutan-2-one. The reaction typically involves the addition of bromine (Br2) to 3-methylbutan-2-one in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-3-methylbutan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-methylbutan-2-one derivatives depending on the nucleophile used.

    Reduction: Formation of 3-methylbutan-2-one.

    Oxidation: Formation of 3-methylbutanoic acid.

Scientific Research Applications

1,3-Dibromo-3-methylbutan-2-one has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.

    Medicinal Chemistry: It is explored for its potential use in the development of new drugs, particularly as a building block for bioactive molecules.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,3-dibromo-3-methylbutan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The ketone group can undergo nucleophilic addition reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-3-methylbutan-2-one is unique due to the presence of two bromine atoms and a ketone group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

1,3-dibromo-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDMECGUJZUHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480126
Record name 1,3-dibromo-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518-06-5
Record name 1,3-dibromo-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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